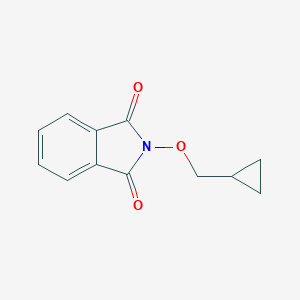

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoindole derivatives, including 1H-isoindole-1,3(2H)-diones, often involves ring-opening cyclization reactions and the use of primary amines. A notable method is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, providing a pathway to 2-substituted tetrahydroindol-4-ones, which can be further converted into hydroxyindole derivatives through synthetically useful indoline intermediates (Nambu et al., 2014). Another approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility in accessing this class of heterocycles (Worlikar & Larock, 2008).

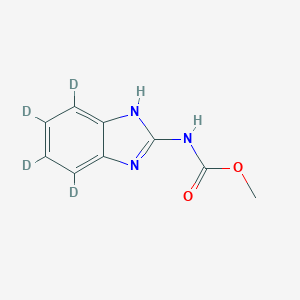

Molecular Structure Analysis

The structural and conformational properties of isoindole-1,3(2H)-dione derivatives have been elucidated using X-ray diffraction, vibrational spectra, and theoretical calculation methods. These studies reveal the crystal structure and conformational dynamics of these compounds, highlighting the importance of the N S C O group's orientation and the overall molecular geometry (Torrico-Vallejos et al., 2010).

Applications De Recherche Scientifique

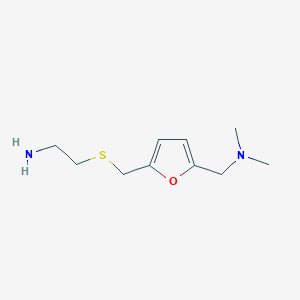

Activité Antibactérienne

Le composé a été étudié pour son potentiel dans la création de nouveaux agents antibactériens. La présence du groupement 1,3,4-oxadiazole, qui peut être synthétisé à partir de dérivés de ce composé, est connue pour présenter une grande variété d’activités biologiques, y compris des propriétés antimicrobiennes . Cela en fait un candidat précieux pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.

Efficacité Antimicrobienne

La recherche a montré que les dérivés fonctionnalisés de ce composé peuvent améliorer considérablement l’efficacité antimicrobienne. Par exemple, le MoS2 2H fonctionnalisé, qui peut être synthétisé en utilisant des composés similaires, présente une activité antibactérienne améliorée contre les bactéries pathogènes . Cette application est cruciale dans le domaine biomédical, en particulier pour le développement de désinfectants et d’antiseptiques plus efficaces.

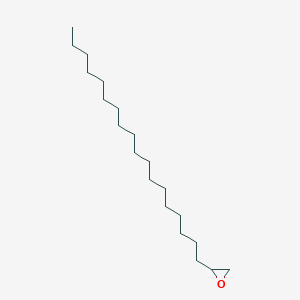

Synthèse de Bêta-Bloqueurs

Le composé est utilisé dans la synthèse chimio-enzymatique de bêta-bloqueurs comme le (S)-Bétaxolol, un médicament utilisé pour traiter l’hypertension artérielle et les douleurs thoraciques liées au cœur . Cela met en évidence son importance dans la synthèse pharmaceutique, où il contribue à la création de médicaments qui sauvent des vies.

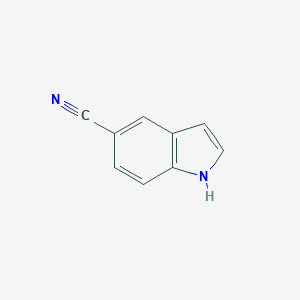

Synthèse Pharmaceutique

La structure N-isoindoline-1,3-dione, qui est une caractéristique clé de ce composé, est importante dans la synthèse pharmaceutique. Elle sert de bloc de construction pour divers agents thérapeutiques, y compris ceux qui ont des propriétés anticancéreuses et une activité potentielle contre le SRAS-CoV-2 . Sa polyvalence dans la conception de médicaments souligne son importance en chimie médicinale.

Herbicides et Colorants

Les dérivés du composé sont explorés pour une utilisation dans la synthèse d’herbicides et de colorants . La flexibilité structurelle permet la création de divers dérivés qui peuvent être adaptés à des applications spécifiques dans l’agriculture et l’industrie des colorants.

Additifs Polymérisés et Matériaux Photochromiques

En raison de sa nature réactive, le composé est également étudié pour son application dans les additifs polymérisés et les matériaux photochromiques . Ces applications sont essentielles pour le développement de matériaux intelligents qui changent de couleur en réponse à la lumière, pouvant être utilisés dans diverses technologies telles que les lunettes de soleil et les fenêtres qui s’adaptent automatiquement aux conditions d’éclairage.

Safety and Hazards

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOICZNJJFJTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363297 | |

| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113211-15-7 | |

| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)